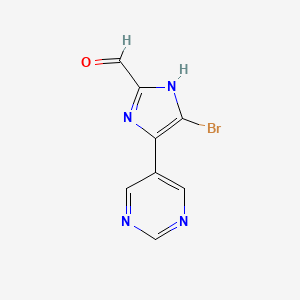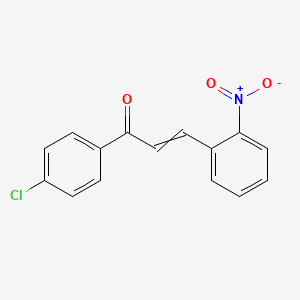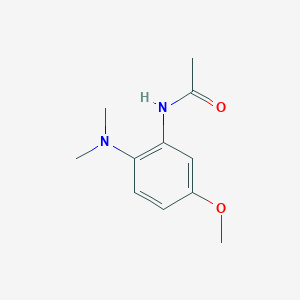![molecular formula C6H3FIN3 B13688523 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)
5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of fluorine and iodine atoms attached to a pyrazolo[3,4-c]pyridine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole with appropriate halogenated reagents. One common method involves the reaction of pyrazole with 4-nitrobromobenzene to form an intermediate, which is then subjected to fluorination and iodination reactions to introduce the fluorine and iodine atoms, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions: 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.
科学研究应用
Chemistry: 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine is used as a building block in organic synthesis. Its unique reactivity allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or modulators of specific biological pathways, making it valuable in the development of new therapeutic agents .
Medicine: The compound’s structural similarity to purine bases (adenine and guanine) makes it a candidate for developing antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways such as the RAS-MEK-ERK pathway . This modulation can lead to changes in cellular processes like proliferation, apoptosis, and migration.
相似化合物的比较
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
Comparison: 5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications. In contrast, other pyrazolopyridine derivatives may lack these halogen atoms, resulting in different chemical and biological properties .
属性
分子式 |
C6H3FIN3 |
|---|---|
分子量 |
263.01 g/mol |
IUPAC 名称 |
5-fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11) |
InChI 键 |
KWDVDHOIVVIYTC-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NNC2=C(N=C1F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)
![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)



![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)

![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
